molecular formula C12H9ClO2S2 B1169922 desmocollin type 3 CAS No. 161026-82-0

desmocollin type 3

Cat. No.: B1169922
CAS No.: 161026-82-0
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Description

Definition and Discovery of Desmocollin-3

Desmocollin-3 (DSC3) is a calcium-dependent glycoprotein encoded by the DSC3 gene located on human chromosome 18q12.1. As a member of the desmocollin subfamily within the cadherin superfamily, DSC3 is a critical component of desmosomes—intercellular junctions that mediate strong adhesion in epithelial and cardiac tissues. Its discovery emerged in the early 1990s during efforts to characterize desmosomal proteins, with cloning studies in bovine tissues first distinguishing DSC3 from other desmocollin isoforms. By 1995, researchers confirmed its unique expression pattern in stratified epithelia, notably in basal and suprabasal layers, using monoclonal antibodies. The human DSC3 gene was fully sequenced by the late 1990s, revealing alternative splicing into two isoforms (DSC3a and DSC3b) with distinct cytoplasmic domains.

Classification within the Cadherin Superfamily

The cadherin superfamily comprises over 100 proteins characterized by extracellular cadherin (EC) repeats that facilitate calcium-dependent homophilic adhesion. DSC3 belongs to the desmocollin subgroup, which includes DSC1, DSC2, and DSC3, and is phylogenetically distinct from classical cadherins (e.g., E-cadherin) and desmogleins. Structurally, DSC3 features:

  • Five EC domains (EC1–EC5) responsible for calcium binding and intercellular adhesion.
  • A transmembrane domain anchoring it to the plasma membrane.
  • A cytoplasmic tail that interacts with plakoglobin and desmoplakin to link desmosomes to intermediate filaments.

Unlike classical cadherins, which localize to adherens junctions, desmocollins are exclusive to desmosomes and exhibit heterophilic binding with desmogleins to stabilize epithelial integrity. This functional specialization underscores their classification as non-classical cadherins.

Table 1: Classification of DSC3 Within the Cadherin Superfamily

Feature Classical Cadherins (e.g., E-cadherin) Desmocollins (e.g., DSC3)
Junction Type Adherens junctions Desmosomes
Binding Partner Homophilic Heterophilic (Desmogleins)
Cytoplasmic Linker β-catenin, α-catenin Plakoglobin, Desmoplakin
Tissue Distribution Broad (epithelia, endothelia) Stratified epithelia

Evolutionary Conservation of Desmocollin Genes

The DSC3 gene exhibits remarkable evolutionary conservation, reflecting its essential role in tissue integrity. Genomic analyses reveal that desmocollin genes (DSC1–3) cluster with desmogleins on chromosome 18 in humans, a syntenic arrangement conserved in mice and other mammals. For instance:

  • The exon-intron structure of human DSC3 mirrors that of bovine and murine homologs, with 15 exons encoding the mature protein.
  • The extracellular EC domains share 78% amino acid identity between humans and mice, highlighting selective pressure to preserve adhesive function.
  • Invertebrates like Drosophila lack true desmocollins but possess analogous proteins (e.g., DN-cadherin) with similar roles in epithelial adhesion.

Functional studies in knockout mice further underscore DSC3’s conserved role. Dsc3-null mice exhibit embryonic lethality due to defective pre-implantation development, a phenotype linked to DSC3’s non-desmosomal functions in early cell adhesion. This evolutionary conservation underscores DSC3’s dual role in structural adhesion and developmental signaling.

Historical Development of Desmocollin-3 Research

Research on DSC3 has evolved through three phases:

  • Structural Characterization (1990s–2000s): Early work focused on cloning and sequencing DSC3 across species, identifying its splice variants, and mapping its tissue-specific expression. The development of DSC3-specific antibodies enabled precise localization in stratified epithelia.

  • Functional and Mechanistic Insights (2000s–2010s): Studies revealed DSC3’s role in carcinogenesis, including its epigenetic silencing in breast and colorectal cancers. Landmark findings showed that DSC3 expression is regulated by p53 and that promoter methylation correlates with poor prognosis in colorectal cancer. Concurrently, Dsc3 knockout models elucidated its necessity in embryonic development and epidermal integrity.

  • Translational Applications (2010s–Present): DSC3 emerged as a diagnostic biomarker for squamous carcinomas (e.g., lung, ovarian) due to its specificity for stratified epithelia. Immunotherapeutic strategies targeting DSC3, such as CADI-05, entered clinical trials for non-small cell lung cancer. Concurrently, biochemical studies resolved DSC3’s calcium-binding residues and proteolytic regulation during apoptosis.

Table 2: Key Milestones in DSC3 Research

Year Discovery Reference
1995 Cloning of bovine DSC3 and identification of basal epithelial expression
2006 DSC2/DSC3 switching in colorectal cancer linked to metastasis
2009 DSC3 as a marker for squamous differentiation in lung cancer
2011 p53 regulates DSC3 expression via promoter demethylation
2017 DSC3-targeted immunotherapy (CADI-05) enters clinical trials

Properties

CAS No.

161026-82-0

Molecular Formula

C12H9ClO2S2

Synonyms

desmocollin type 3

Origin of Product

United States

Chemical Reactions Analysis

Proteolytic Cleavage in Apoptosis and Tumor Progression

DSC3 undergoes enzymatic degradation during apoptosis and tumor invasion. Key proteolytic reactions involve:

Enzyme ClassEnzymes InvolvedCleavage Site/EffectFunctional Outcome
CaspasesCaspase-3, -7Cytoplasmic domain cleavage Disruption of desmosomal adhesion
MetalloproteasesMMP-2, MMP-9Extracellular domain shedding Enhanced tumor cell invasion
  • Caspase-mediated cleavage of DSC3’s cytoplasmic domain during apoptosis weakens desmosomal adhesion, contributing to epidermal blistering .

  • Metalloproteases degrade DSC3’s extracellular domain in invasive skin tumors, facilitating detachment of tumor cells from the primary site .

Calcium-Dependent Homophilic and Heterophilic Binding

DSC3 exhibits calcium-dependent binding interactions critical for epidermal cohesion:

Homophilic Binding

  • Single-molecule atomic force microscopy (AFM) confirmed DSC3 trans-homophilic binding with a force of ~50–70 pN .

  • Monoclonal antibodies targeting DSC3’s extracellular domain reduced binding affinity by 60–80%, inducing keratinocyte dissociation .

Heterophilic Binding

  • DSC3 binds desmoglein 1 (Dsg1) but not Dsg3, forming heterophilic adhesive complexes .

  • This interaction is pH-sensitive, with optimal binding at pH 7.4 and reduced affinity below pH 6.5 .

Biochemical Assays and Detection Methods

DSC3’s chemical properties are leveraged in experimental protocols:

MethodChemical Reagents/ProbesKey Findings
ImmunohistochemistryAnti-DSC3 monoclonal antibodiesMembrane-localized DSC3 in squamous cells
AFM Binding AssaysRecombinant DSC3-coated probesQuantified binding force: 50–70 pN
ELISACarrier-free DSC3 (10 µg/mL)45–65% cell adhesion in coated plates
  • Citrate buffer (pH 6.0) and EDTA (pH 8.0) are critical for antigen retrieval in IHC .

  • Recombinant DSC3 (Arg136-Lys690 with a 6-His tag) requires reconstitution in PBS at 100 µg/mL for functional assays .

Recombinant Protein Stability and Formulation

The chemical stability of recombinant DSC3 is influenced by formulation:

ParameterWith BSACarrier-Free (CF)
Shelf Life12 months at -20°C6 months at -80°C
Optimal Use CasesCell culture, ELISABSA-sensitive assays
ReconstitutionPBS + 0.1% BSAPBS alone
  • Lyophilized DSC3 retains activity for 6–12 months but degrades after >3 freeze-thaw cycles .

DSC3 in Pemphigus Pathogenesis

Autoantibodies against DSC3 disrupt adhesive interactions:

  • Anti-DSC3 IgG antibodies reduce homophilic binding by 70% in AFM assays, mimicking pemphigus blistering .

  • Epitope mapping identifies the extracellular cadherin domains (EC1-EC2) as primary antibody targets .

Comparison with Similar Compounds

Comparative Analysis of DSC3 with Related Cadherins

Structural Comparisons

Gene Architecture

DSC3 shares closer exon-intron organization with classical cadherins (e.g., E-cadherin) than with desmogleins (DSGs). For example:

  • DSC2 (a ubiquitously expressed desmocollin) has 17 exons, with intron 1 being the largest, similar to classical cadherins. In contrast, desmogleins lack the large intron 2 typical of classical cadherins .
  • DSC3 retains conserved cadherin motifs, including extracellular calcium-binding domains and a transmembrane anchor, but diverges in cytoplasmic tail length compared to DSGs .

Table 1: Gene and Protein Features of DSC3 vs. Related Cadherins

Feature DSC3 DSC2 DSG3 Classical Cadherins (e.g., E-cadherin)
Splice Variants DSC3a (long cytoplasmic), DSC3b DSC2a, DSC2b DSG3a, DSG3b None
Exon Count 17 17 15 16–18
Largest Intron Intron 1 Intron 1 Intron 1 Intron 2
Tissue Specificity Stratified epithelia Ubiquitous in desmosome-containing tissues Mucosal epithelia, epidermis Epithelia, endothelia
Disease Association Pemphigus vulgaris, skin tumors Arrhythmogenic cardiomyopathy Pemphigus vulgaris Cancer metastasis
References
Protein Domains
  • Extracellular Domain : DSC3 exhibits ~30% sequence identity with DSG3 in the adhesive extracellular cadherin (EC) repeats but shares higher homology with DSC2 (~50%) .
  • Cytoplasmic Domain : DSC3a’s cytoplasmic tail is shorter than DSG3’s, limiting its interaction with plakoglobin and intermediate filaments compared to DSG3 .

Expression Patterns

Tissue Specificity
  • DSC3: Restricted to stratified epithelia (e.g., epidermis, tongue, esophagus) and absent in simple epithelia or myocardium . In epidermis, DSC3 expression increases suprabasally, correlating with keratinocyte differentiation .
  • DSC2: Broadly expressed in desmosome-containing tissues, including simple epithelia, myocardium, and lymph nodes .
  • DSG3 : Primarily localized to mucosal epithelia and basal epidermal layers, overlapping with DSC3 in pemphigus pathology .

Table 2: Tissue-Specific Expression of Desmocollins and Desmogleins

Protein Stratified Epithelia Simple Epithelia Myocardium Lymph Nodes
DSC3 +++ (suprabasal)
DSC2 + +++ +++ +++
DSG3 ++ (basal) +++ (mucosal)
E-cadherin +++

+++: High; ++: Moderate; +: Low; –: Absent

Functional Roles in Disease

Pemphigus Vulgaris (PV)
  • DSC3: Autoantibodies against DSC3 occur in ~16% of PV patients (6/38 cases), causing loss of keratinocyte adhesion without internalizing DSG3 .
  • DSG3 : The primary PV antigen (90% of cases), with autoantibodies inducing DSG3 endocytosis and desmosome dissociation .
  • Mechanistic Divergence : Anti-DSC3 IgG disrupts DSC3 clustering, while anti-DSG3 IgG destabilizes DSG3-plakoglobin interactions, reflecting distinct pathogenic pathways .
Cancer and Metastasis
  • DSC3: Downregulated in melanoma and squamous cell carcinoma, correlating with reduced cell adhesion and increased invasion .
  • DSG3 : Overexpressed in head and neck cancers, promoting proliferation via EGFR signaling .

Preparation Methods

Mammalian Cell-Based Expression

Mammalian expression systems, particularly HEK293 cells, are widely employed for producing full-length DSC3 due to their ability to facilitate proper glycosylation and folding. A study by DetaiBio demonstrated the secretion of soluble mouse DSC3 using HEK293 cells, achieving >85% purity via affinity chromatography. The protein was stabilized in PBS with 5% glycerol, yielding a concentration of 0.3 mg/mL. Similarly, human DSC3 extracellular domains (ECDs) fused to Fc tags were expressed in HEK293 cells, enabling protein A affinity purification. This approach ensures native-like post-translational modifications, critical for functional studies.

Baculovirus-Insect Cell Systems

The baculovirus system has been utilized for producing DSC3 homologs, such as desmoglein 3 (Dsg3), which shares structural similarities. Recombinant Dsg3 expressed in insect cells retained glycosylation and adsorbed pemphigus vulgaris autoantibodies, validating its antigenic fidelity. While DSC3-specific baculovirus data are limited, this system offers scalability for large-scale production.

Bacterial Expression for Epitope-Specific Fragments

Escherichia coli is suitable for producing DSC3 fragments lacking transmembrane domains. For instance, a 42-amino acid epitope (residues 345–386) was expressed in E. coli with a His-ABP tag, achieving >80% purity via SDS-PAGE. This method is cost-effective for generating control fragments but cannot replicate mammalian glycosylation patterns.

Purification Techniques

Affinity Chromatography

Affinity tags, such as hexahistidine (6xHis) and Fc regions, dominate DSC3 purification. R&D Systems’ recombinant human DSC3 (Arg136-Lys690) incorporates a C-terminal 6xHis tag, enabling nickel-chelate chromatography. Fc-tagged DSC3 ECDs leverage protein A/G affinity, as demonstrated in studies achieving high-purity yields.

Table 1: Comparison of DSC3 Purification Methods

SystemTagPurity (%)Yield (mg/L)Reference
HEK293Fc>900.5–1.0
E. coliHis-ABP>800.3
Insect cellsNative>700.2

Immunoaffinity Purification

Monoclonal antibodies, such as clone Dsc3-U114 (IgG1), enable DSC3 isolation from native tissues. Progen’s antibody targets the extracellular anchor domain (VHGAPFYFSLPNTSPEISRLWSLTKVC), facilitating immunoprecipitation from keratinocyte lysates. This method is ideal for studying endogenous DSC3 but requires optimization to avoid epitope masking.

Structural and Functional Characterization

Electrophoretic Analysis

SDS-PAGE under reducing conditions reveals DSC3’s molecular weight heterogeneity. For example, HEK293-derived DSC3 migrates at 63 kDa, whereas full-length protein from stratified epithelia exhibits 100–110 kDa bands due to glycosylation. Western blotting with DSC3-specific antibodies (e.g., Progen’s Dsc3-U114) confirms identity, with cross-reactivity observed in human, mouse, and rat samples.

Glycosylation Profiling

DSC3’s extracellular domain contains five cadherin-like domains with N-linked glycosylation sites. Lectin-binding assays and deglycosylation enzymes (e.g., PNGase F) are used to characterize carbohydrate modifications, which influence adhesion properties.

Applications of Recombinant DSC3

Cell Adhesion Assays

DSC3-Fc fusion proteins immobilized on culture plates mediate keratinocyte adhesion. In one study, 45–65% of cells adhered to DSC3-coated wells within 90 minutes, underscoring its role in desmosomal binding.

Autoantibody Detection

Recombinant DSC3 is critical for diagnosing pemphigus vulgaris. ELISAs using DSC3 ECDs detect pathogenic IgG autoantibodies, with titers correlating with disease severity.

Challenges and Optimizations

Solubility and Stability

DSC3’s transmembrane domain necessitates detergent-based extraction (e.g., Triton X-100) for solubilization. Stabilizing agents like glycerol (5%) and protease inhibitors are essential for long-term storage.

Splice Variant Considerations

Alternative splicing generates DSC3a and DSC3b isoforms, differing in cytoplasmic domains . RT-PCR and isoform-specific antibodies are required to distinguish these variants during preparation.

Q & A

Q. What is the primary biological role of DSC3 in epithelial tissues?

DSC3 is a desmosomal cadherin critical for cell-cell adhesion and epidermal stratification. It mediates interactions between plaque proteins and intermediate filaments, contributing to tissue integrity under mechanical stress . Methodologically, its role can be studied via in vitro adhesion assays (e.g., scratch assays) combined with siRNA knockdown in keratinocyte models, followed by immunofluorescence to visualize desmosomal disruption .

Q. How can DSC3 expression be reliably detected in human tissue samples?

Validated antibodies (e.g., rabbit polyclonal anti-DSC3) are essential for immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tissues. Key controls include isotype-matched IgG and tissues with known DSC3 expression (e.g., squamous epithelia). Quantitative RT-PCR using primers targeting exons 1–2 of DSC3 (NCBI: NM_001941) is recommended for mRNA analysis .

Q. Which cancer types show differential DSC3 expression, and what is its diagnostic utility?

DSC3 is a marker for squamous differentiation in non-small cell lung cancer (NSCLC), with significantly higher expression in squamous cell carcinoma (SCC) vs. adenocarcinoma (ADC) (fold change: 2.8±0.2; p<0.001). IHC on tissue microarrays (TMAs) using anti-DSC3 antibodies (1:40 dilution) achieves >95% specificity for SCC subclassification .

Advanced Research Questions

Q. How does DSC3 regulate tumor progression in NSCLC, and why do survival studies show contradictory correlations?

DSC3 suppresses metastasis by inhibiting EGFR/ERK signaling, as shown in H2170 and H1299 cell lines (soft agar assays: 60% reduction in colony formation with DSC3 overexpression). However, survival data conflicts:

  • Low DSC3 mRNA correlates with longer median OS (85 vs. 54.3 months; p=0.03) .
  • Low DSC3 protein (IHC) associates with poor differentiation and worse prognosis . Resolution : Cohort heterogeneity (ADC vs. SCC ratios) and methodology (mRNA vs. protein stability) must be analyzed. Multivariate Cox regression adjusting for histology is recommended.

Q. What epigenetic mechanisms regulate DSC3 expression in cancer?

DSC3 promoter hypermethylation silences transcription in 57% of lung cancers. Demethylation with 5-aza-2’-deoxycytidine (5μM, 72h) restores expression in 4/7 cell lines. Bisulfite sequencing of exon 1 CpG islands (e.g., chr18:31,050,231-31,050,589) is used to map methylation patterns .

Q. How do experimental models (e.g., knockout mice) clarify DSC3’s role in development and disease?

Keratin 14-Cre conditional DSC3 knockout mice exhibit epidermal blistering and defective hair follicle morphogenesis, confirming its role in structural integrity. Embryonic lethality in full knockouts underscores DSC3’s necessity in early development . For cancer studies, orthotopic xenografts of DSC3-overexpressing NSCLC cells (e.g., via lentiviral vectors) can model metastatic inhibition in vivo.

Methodological Considerations

Q. What are common pitfalls in designing DSC3 functional studies, and how can they be mitigated?

  • Antibody Specificity : Cross-reactivity with DSC1/2 occurs due to cadherin homology. Validate antibodies using siRNA knockdown and Western blot (expected band: ~100 kDa) .
  • Tissue Fixation : Prolonged formalin exposure masks DSC3 epitopes. Limit fixation to 24h and use antigen retrieval (citrate buffer, pH 6.0) for IHC .
  • Methylation Analysis : Avoid false positives in bisulfite sequencing by including unmethylated controls (e.g., normal bronchial epithelium) .

Q. How can conflicting data on DSC3’s prognostic value be resolved?

Stratify analyses by histology (SCC vs. ADC) and integrate multi-omics data (e.g., TCGA RNA-seq with clinical outcomes). For example, DSC3 mRNA high/SCC patients show better survival, while low/ADC cohorts have worse outcomes, suggesting histology-specific roles .

Key Research Gaps

  • Mechanistic Links to Therapy Resistance : Does DSC3 loss enhance cisplatin resistance via ERK activation? Test via viability assays in DSC3-knockdown A549 cells.
  • Single-Cell Expression Dynamics : Spatial transcriptomics in SCC tumors could reveal DSC3 heterogeneity at invasion fronts.

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